![molecular formula C11H9N7O3 B2437199 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 2034504-56-6](/img/structure/B2437199.png)
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a 1H-1,2,4-triazole-5-carboxamide group . These groups suggest that the compound might have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s overall stability and may influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For example, the oxadiazole and triazole rings might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to "N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide" often involves the synthesis of azole derivatives, including 1,2,4-triazole and 1,2,4-oxadiazole rings. These compounds are synthesized through various chemical reactions, aiming to explore their potential biological activities and applications. For instance, the synthesis and characterization of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives from furan-2-carbohydrazide have been documented, with some displaying antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).
Antimicrobial Activities
The antimicrobial properties of azole derivatives, including those structurally related to the compound , have been extensively studied. For example, novel 1,3-disubstituted pyrrolidinone derivatives bearing triazole, thiazole, thiadiazole, oxadiazole, and sulfamoylphenyl moieties synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide showed excellent antibacterial activity against various bacterial strains, including S. aureus and E. coli (Balandis et al., 2019).
Application in Energetic Materials
Compounds featuring the 1,2,4-oxadiazol and 1,2,4-triazole rings have also been investigated for their potential use in energetic materials. The synthesis and characterization of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its N-trinitroethylamino derivatives and energetic salts have been explored, with findings indicating moderate thermal stabilities and insensitivity towards impact and friction, making them candidates for superior energetic materials compared to traditional compounds like TNT (Yu et al., 2017).
High-Throughput Synthesis
The high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor has been reported, demonstrating an integrated synthesis and purification platform that facilitates the rapid generation of chemical libraries. This methodology decreases the drug discovery cycle time and offers a versatile approach for synthesizing various azole derivatives, including those related to the compound of interest (Bogdan & Wang, 2015).
Mechanism of Action
properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O3/c19-7-3-6(1-2-12-7)9-16-8(21-18-9)4-13-11(20)10-14-5-15-17-10/h1-3,5H,4H2,(H,12,19)(H,13,20)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOKDNUWVOYTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide |
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